molecular formula C14H16N6O2S B13057851 N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide

Cat. No.: B13057851
M. Wt: 332.38 g/mol
InChI Key: COYMWGBRBXFYEM-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-B]pyridazine core substituted with an 8-amino group, a 3-methyl moiety, and a methanesulfonamide-linked 2-methylphenyl group. The triazolopyridazine scaffold is notable for its planar heteroaromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C14H16N6O2S

Molecular Weight

332.38 g/mol

IUPAC Name

N-[5-(8-amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl]methanesulfonamide

InChI

InChI=1S/C14H16N6O2S/c1-8-4-5-10(6-12(8)19-23(3,21)22)13-7-11(15)14-17-16-9(2)20(14)18-13/h4-7,19H,15H2,1-3H3

InChI Key

COYMWGBRBXFYEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C(=C2)N)C)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and the use of flow reactors can be employed to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit enzyme activity or block receptor signaling, resulting in its observed biological effects .

Comparison with Similar Compounds

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
  • Core Structure : [1,2,4]triazolo[1,5-a]pyrimidine (pyrimidine fused with triazole) .
  • Substituents : 2,6-difluorophenyl-sulfonamide.
  • Biological Activity : Herbicide targeting acetolactate synthase (ALS) in plants .
  • Key Differences :
    • Pyrimidine vs. pyridazine core alters electronic properties and binding specificity.
    • Fluorinated phenyl group increases hydrophobicity compared to the target compound’s methylphenyl group.
Imidazopyridazine Derivatives (e.g., Compound 39 from )
  • Core Structure : Imidazo[1,2-b]pyridazine .
  • Substituents : 4-(methylsulfinyl)phenyl and 4-(methylsulfonyl)phenyl groups.
  • Biological Activity : Antimalarial agents targeting parasite kinases or redox pathways .
  • Key Differences :
    • Sulfoxide/sulfone groups vs. methanesulfonamide: The latter may reduce oxidative stress risks.
    • Imidazole fusion vs. triazole: Alters ring basicity and hydrogen-bonding capacity.

Physicochemical Properties

Property Target Compound Flumetsulam Imidazopyridazine 39
Core Ring [1,2,4]triazolo[4,3-B]pyridazine [1,2,4]triazolo[1,5-a]pyrimidine Imidazo[1,2-b]pyridazine
Solubility Moderate (amino group enhances) Low (fluorophenyl reduces) Low (sulfonyl groups reduce)
Lipophilicity (LogP) ~2.5 (estimated) ~3.1 ~2.8
Thermal Stability High (sulfonamide linkage) High Moderate

Pharmacological Implications

  • Target Compound: The 8-amino group may serve as a hydrogen-bond donor for kinase inhibition (e.g., antimalarial or anticancer applications), contrasting with flumetsulam’s herbicidal ALS inhibition.
  • Methyl Substitutents : The 3-methyl and 2-methylphenyl groups could enhance metabolic stability compared to flumetsulam’s fluorophenyl group, which is prone to oxidative defluorination.

Biological Activity

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide is a novel compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, as well as related derivatives.

Synthesis

The compound was synthesized through a series of chemical reactions involving triazolo-pyridazine derivatives. The synthetic pathway typically includes:

  • Formation of Triazolo-pyridazine : Starting from appropriate precursors, the triazolo-pyridazine core is constructed using cyclization reactions.
  • Amine Substitution : The introduction of the amino group at the 8-position is achieved through nucleophilic substitution.
  • Final Modification : The methanesulfonamide moiety is added to enhance solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with triazolo and pyridazine moieties have shown potent activity against various bacterial strains.

CompoundActivityMIC (μM)
This compoundAntibacterialTBD
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-oneAntibacterial0.21
8-Amino-sustituted-imidazo-[1,2-a]pyridineAntimicrobialTBD

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
  • Binding Interactions : Molecular docking studies suggest strong binding interactions with key residues in target proteins such as DNA gyrase and MurD.

Case Studies

In a recent study focusing on derivatives of triazolo-pyridazines:

  • Study Design : A library of compounds was synthesized and screened for antimicrobial activity.
  • Results : Several derivatives exhibited low MIC values against Gram-positive and Gram-negative bacteria.
  • : The presence of the triazolo and pyridazine moieties significantly enhances antimicrobial efficacy.

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